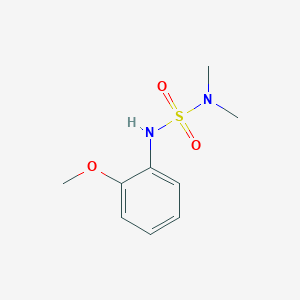
N'-(2-methoxyphenyl)-N,N-dimethylsulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-N,N-dimethylsulfamide, also known as MMS or NSC 319726, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMS is a sulfamide derivative that has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.
作用机制
The mechanism of action of N'-(2-methoxyphenyl)-N,N-dimethylsulfamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines. In microbial cells, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide is believed to disrupt the cell membrane and inhibit the activity of enzymes involved in cell wall synthesis and energy production.
Biochemical and Physiological Effects:
N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. Inflammatory cells, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to decrease the production of pro-inflammatory cytokines and inhibit the migration of immune cells. Additionally, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One advantage of using N'-(2-methoxyphenyl)-N,N-dimethylsulfamide in lab experiments is its broad range of potential therapeutic applications. N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, which make it a versatile compound for various fields of research. Additionally, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide is relatively easy to synthesize and purify, which makes it accessible for lab experiments. One limitation of using N'-(2-methoxyphenyl)-N,N-dimethylsulfamide in lab experiments is its potential toxicity. N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
未来方向
There are several future directions for the research of N'-(2-methoxyphenyl)-N,N-dimethylsulfamide. One direction is to further investigate the mechanism of action of N'-(2-methoxyphenyl)-N,N-dimethylsulfamide in cancer cells, inflammatory cells, and microbial cells. Understanding the specific targets and pathways of N'-(2-methoxyphenyl)-N,N-dimethylsulfamide may lead to the development of more effective therapeutic applications. Another direction is to investigate the potential of N'-(2-methoxyphenyl)-N,N-dimethylsulfamide in combination with other compounds or therapies. Combining N'-(2-methoxyphenyl)-N,N-dimethylsulfamide with other anti-cancer, anti-inflammatory, or antimicrobial agents may enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential toxicity and safety of N'-(2-methoxyphenyl)-N,N-dimethylsulfamide in vivo, which may inform its clinical applications.
合成方法
N'-(2-methoxyphenyl)-N,N-dimethylsulfamide can be synthesized by reacting 2-methoxyaniline with dimethylsulfamoyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction proceeds through an amide bond formation between the amine group of 2-methoxyaniline and the sulfamoyl chloride group of dimethylsulfamoyl chloride. The resulting product is then purified through recrystallization or column chromatography.
科学研究应用
N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has also been studied for its anti-inflammatory properties, which may be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N'-(2-methoxyphenyl)-N,N-dimethylsulfamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
1-(dimethylsulfamoylamino)-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)10-8-6-4-5-7-9(8)14-3/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDYCLCZSWMULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)


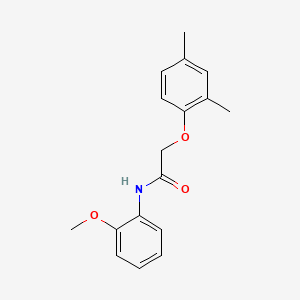
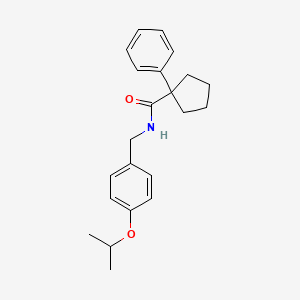

![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)
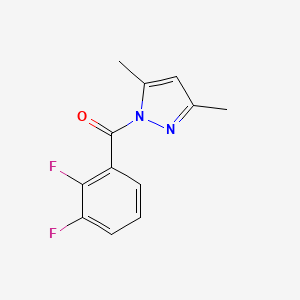
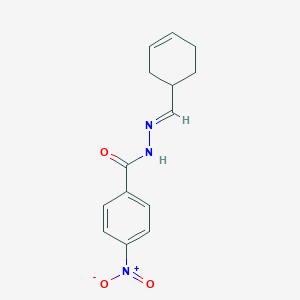
![4-methoxy-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5829740.png)

![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)

